molecular formula C15H10N2O6 B4693288 8-methoxy-1,3-dinitrodibenzo[b,f]oxepine

8-methoxy-1,3-dinitrodibenzo[b,f]oxepine

Cat. No. B4693288
M. Wt: 314.25 g/mol
InChI Key: RASRTBLDUZCBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-1,3-dinitrodibenzo[b,f]oxepine, also known as O-Methyl-ODDO, is a synthetic compound that has been developed for its potential use in scientific research. It belongs to the family of dinitrophenyl compounds and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO involves the inhibition of mitochondrial complex I, which is a key enzyme in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which can cause oxidative stress and cell death. 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO has been found to be selective for complex I, which makes it a useful tool for studying the role of this enzyme in cellular function.
Biochemical and Physiological Effects
8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death. It has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO in lab experiments is its selectivity for complex I. This makes it a useful tool for studying the role of this enzyme in cellular function. However, one limitation of using 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO is its potential toxicity. It can cause oxidative stress and cell death, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO. One area of research is the development of more selective inhibitors of complex I. This could lead to the development of new treatments for diseases that are caused by mitochondrial dysfunction, such as Parkinson's disease. Another area of research is the use of 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO as a tool for studying the role of complex I in cellular function. This could lead to a better understanding of the mechanisms that underlie mitochondrial dysfunction and the development of new treatments for mitochondrial diseases.

Scientific Research Applications

8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the function of the mitochondrial electron transport chain, which is essential for cellular respiration. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which can cause oxidative stress and cell death.

properties

IUPAC Name

3-methoxy-7,9-dinitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c1-22-11-3-5-14-9(6-11)2-4-12-13(17(20)21)7-10(16(18)19)8-15(12)23-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASRTBLDUZCBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-1,3-dinitrodibenzo[b,f]oxepine
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Reactant of Route 6
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